(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol
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Overview
Description
(8-Methylimidazo[1,2-a]pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Methods
Researchers have developed innovative synthetic methods for creating extended pi-conjugated systems, including bis-3-aminoimidazo[1, 2-a] pyridines, pyrimidines, and pyrazines, showcasing the versatility of imidazo[1,2-a]pyridine derivatives in one-pot reactions (Shaabani et al., 2009). Additionally, a novel one-step solution phase synthesis of an array of 3-aminoimidazo[1,2-a]pyridines was reported, highlighting a method that avoids the use of an isonitrile and subsequent de-protection strategy, thus simplifying the synthesis process (Schwerkoske et al., 2005).
Advanced Material Applications
The creation of low-cost emitters with large Stokes' shifts through the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives reveals the potential of imidazo[1,2-a]pyridine derivatives in the development of new optical materials. This work demonstrated the ability to tune the optical properties of these compounds, which could be beneficial in various applications such as luminescent materials (Volpi et al., 2017).
Catalysis and Chemical Reactions
In the realm of catalysis, a study showcased the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation, indicating the potential of these compounds in catalytic applications (Mohan et al., 2013). Moreover, the development of a simple and mild protocol for the regioselective synthesis of 1-aryl/heteroaryl-1-(2-methylimidazo[1,2-a]pyridin-3-yl)methanones through a one-pot condensation highlights the compound's relevance in facilitating complex chemical reactions (Aggarwal et al., 2016).
Structural and Chemical Characterization
Efforts have been made to characterize the crystal structure of related compounds, such as (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, which contribute to the understanding of molecular interactions and the development of new materials or chemical entities (Elaatiaoui et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
(8-methylimidazo[1,2-a]pyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-7-3-2-4-11-8(6-12)5-10-9(7)11/h2-5,12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSIMWBQHYAZGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444621 |
Source
|
Record name | (8-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178488-40-9 |
Source
|
Record name | (8-methylimidazo[1,2-a]pyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40444621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.